N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-21-8-9-25-17-7-4-13(11-15(17)18(21)22)20-26(23,24)14-5-6-16(19)12(2)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYPOHDBASMRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes a tetrahydrobenzo-fused oxazepine core with various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of 404.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 922553-64-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process generally includes the formation of the oxazepine ring followed by the introduction of the sulfonamide and fluorinated groups.
Anticancer Properties
Research indicates that compounds structurally similar to N-(4-ethyl-5-oxo...) can exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in specific cell lines. This suggests potential applications in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with various cellular pathways. It is hypothesized that the tetrahydrobenzo[f][1,4]oxazepine structure enhances its affinity for specific biological targets, including enzymes involved in cell proliferation and survival.
Case Studies
- Acute Myeloid Leukemia (AML)
-
Immunomodulation
- Another investigation focused on the immunomodulatory effects of related sulfonamide derivatives. It was found that these compounds could enhance innate immune responses through the activation of macrophages and dendritic cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzooxazepine Family
The benzooxazepine scaffold is a privileged structure in medicinal chemistry. A closely related compound, (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) , shares a similar oxazepine core but differs in substituents and appended functional groups. Key distinctions include:
- Core substitution : GSK2982772 has a methyl group at position 5 and a triazole-carboxamide substituent, whereas the target compound features an ethyl group at position 4 and a benzenesulfonamide group.
- Biological activity: GSK2982772 is a potent RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitor with demonstrated efficacy in reducing TNF-dependent inflammatory responses .
Sulfonamide-Containing Heterocycles
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (synthesized in ) share structural motifs with the target compound:
- Sulfonyl linkage : Both classes utilize a sulfonyl group as a bridging element, though the target compound integrates it into a benzenesulfonamide rather than a triazole-thione system.
- Substituent effects : The fluorine and methyl groups in the target compound’s benzenesulfonamide may enhance metabolic stability and target binding compared to halogenated phenyl groups in triazole-thiones .
Functional Group Contributions
- Fluorine substitution : The 4-fluoro group in the target compound likely improves bioavailability and membrane permeability, analogous to fluorinated derivatives in and .
- Ethyl vs.
Comparative Data Table
Research Findings and Implications
- Synthetic routes : The target compound’s synthesis likely parallels methods described in , involving Friedel-Crafts acylation, hydrazide formation, and sulfonamide coupling .
- Tautomerism : Unlike triazole-thiones in , the benzooxazepine core of the target compound is less prone to tautomerism, favoring structural stability .
- Further in vitro profiling is required to validate target engagement.
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
A copper-catalyzed tandem reaction enables the construction of the oxazepine ring via sequential C–N bond formation and intramolecular C–H carbonylation (Figure 1).
- Reagents : Phenylamine derivatives, allyl halides, CO₂ atmosphere.
- Catalyst : 2-(2-Dimethylamino-vinyl)-1H-inden-1-ol (5 mol%).
- Conditions : DMF solvent, 80°C, 12–24 hours.
- Yield : 68–82% for analogous derivatives.
This method is advantageous for its atom economy and avoidance of pre-functionalized substrates. The mechanism proceeds through a Cu(I)/Cu(III) cycle, where the copper catalyst facilitates both C–N coupling and subsequent carbonylation.
Cyclization of 2-Aryloxyethylamines
Alternative approaches involve cyclocondensation reactions between 2-aryloxyethylamines and carbonyl-containing partners (e.g., ketones or aldehydes).
- Reagents : 2-Aminophenol derivatives, ethyl glyoxylate.
- Conditions : Microwave irradiation (300 W, 120°C, 20 min) or conventional heating (reflux in ethanol, 6 hours).
- Yield : 75–89% under microwave conditions.
Microwave-assisted synthesis significantly reduces reaction times while improving yields compared to traditional methods.
Integrated Synthesis Protocol
Combining the above steps, the full synthesis proceeds as follows:
Oxazepine Core Formation :
Sulfonylation :
- Add 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 equiv) to the amine in DCM with triethylamine (2.2 equiv). Stir at 25°C for 5 hours.
- Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography.
- Yield : 78%.
Structural Characterization
The final product is validated using advanced spectroscopic techniques:
Comparative Analysis of Synthetic Methods
| Parameter | Tandem C–N/C–H | Microwave Cyclization |
|---|---|---|
| Reaction Time | 12–24 hours | 20 minutes |
| Yield | 68–82% | 75–89% |
| Catalyst Loading | 5 mol% | None |
| Scalability | Moderate | High |
Microwave-assisted synthesis outperforms traditional methods in efficiency, though tandem catalysis offers broader substrate scope.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety:
- Flow Rate : 10 mL/min for sulfonylation step.
- Temperature Control : Jacketed reactors maintain 25°C ± 0.5°C.
- Byproduct Management : In-line HCl scrubbers reduce waste.
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
